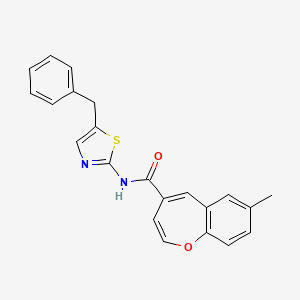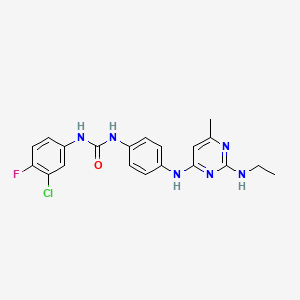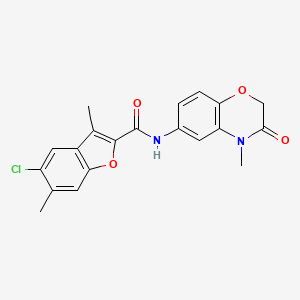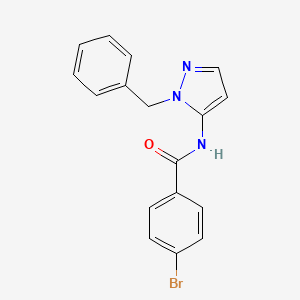![molecular formula C25H20FN3OS2 B14979110 2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14979110.png)
2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
準備方法
The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using thiol reagents.
Functional Group Modifications:
Industrial production methods would involve scaling up these reactions while optimizing for yield, purity, and cost-effectiveness.
化学反応の分析
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways due to its ability to bind to specific molecular targets.
作用機序
The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
類似化合物との比較
Similar compounds to 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with sulfanyl and aromatic substitutions. These compounds share structural similarities but differ in their specific functional groups and substitutions, which can lead to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
- 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
These comparisons highlight the uniqueness of the fluorophenyl substitution in the compound of interest, which may confer distinct properties and applications .
特性
分子式 |
C25H20FN3OS2 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
2-[(2-fluorophenyl)methylsulfanyl]-N-(3-methylphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20FN3OS2/c1-17-8-7-10-19(14-17)28-24(30)23-22(32-20-11-3-2-4-12-20)15-27-25(29-23)31-16-18-9-5-6-13-21(18)26/h2-15H,16H2,1H3,(H,28,30) |
InChIキー |
AILHNGVTZCSKCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-3-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14979031.png)

![N-(2-ethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B14979047.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B14979051.png)

![methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B14979071.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14979085.png)

![N-[(4-methyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B14979102.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14979103.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}propanamide](/img/structure/B14979115.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B14979123.png)
![1-(4-Chlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979130.png)
